9-ethyl-9H-carbazole-3,6-dicarbaldehyde
Overview
Description
9-ethyl-9H-carbazole-3,6-dicarbaldehyde is a useful research compound. Its molecular formula is C16H13NO2 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 9-ethyl-9H-carbazole-3,6-dicarbaldehyde (ECCA) are Acetylcholinesterase (Ach) and Butyrylcholinesterase (BCh) enzymes . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that sends signals in the nervous system. Inhibition of these enzymes can lead to an increase in the concentration of acetylcholine, affecting nerve signal transmission .
Mode of Action
ECCA interacts with its targets (Ach and BCh enzymes) by inhibiting their activity . The presence of an ethyl substituent in ECCA contributes to this inhibitory effect . This interaction results in changes in the concentration of acetylcholine, thereby affecting nerve signal transmission .
Biochemical Pathways
ECCA affects the cholinergic pathway, which involves the transmission of nerve signals using acetylcholine as a neurotransmitter . By inhibiting Ach and BCh enzymes, ECCA increases the concentration of acetylcholine, leading to enhanced nerve signal transmission .
Result of Action
The inhibition of Ach and BCh enzymes by ECCA leads to an increase in acetylcholine concentration, which enhances nerve signal transmission . This can have various effects depending on the specific context within the body. For example, in the context of melanoma cells, ECCA has been found to induce apoptosis and senescence through the activation of the p53 pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ECCA. For instance, temperature can affect the stability of ECCA, as it can decompose under heat . Moreover, the compound’s efficacy can be influenced by the concentration of the compound, with higher concentrations leading to increased enzyme inhibition .
Biochemical Analysis
Biochemical Properties
9-Ethyl-9H-carbazole-3,6-dicarbaldehyde has been found to interact with enzymes such as Acetylcholinesterase (Ach) and Butyrylcholinesterase (BCh) in anti-cholinesterase activity assays . The presence of the ethyl substituent has been observed to cause the lowest inhibition, while the free NH2 group increased the inhibition up to 80% at the 100 μM concentration .
Cellular Effects
This compound has shown a selectively strong inhibitory activity against the growth of BRAF-mutated and BRAF-wild-type melanoma cells . It inhibits melanoma cell growth by increasing cell apoptosis, which is associated with the upregulation of caspase activities .
Molecular Mechanism
The molecular mechanism of action of this compound involves the reactivation of the p53 pathway in human melanoma cells . It enhances the phosphorylation of p53 at Ser15 in melanoma cells harboring wild-type p53 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound on melanoma cells were observed over time . The compound suppressed melanoma growth by enhancing cell apoptosis and reducing cell proliferation .
Properties
IUPAC Name |
9-ethylcarbazole-3,6-dicarbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-2-17-15-5-3-11(9-18)7-13(15)14-8-12(10-19)4-6-16(14)17/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYGLHDPWGWFQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=O)C3=C1C=CC(=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395432 | |
Record name | 9-ethyl-9H-carbazole-3,6-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70207-46-4 | |
Record name | 9-ethyl-9H-carbazole-3,6-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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